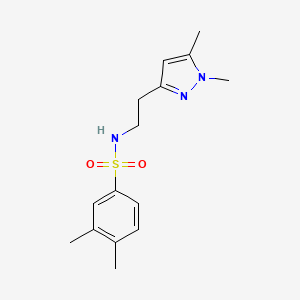

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,4-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

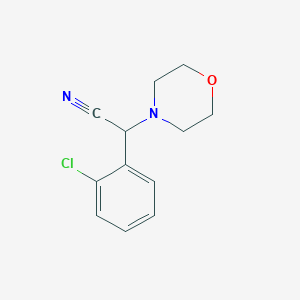

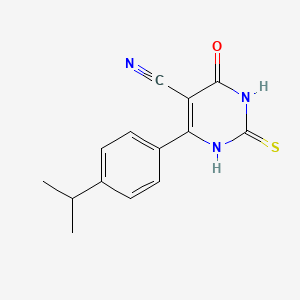

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a benzenesulfonamide moiety. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

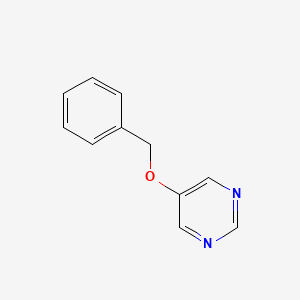

As a sulfonamide derivative, this compound might undergo various chemical reactions. For instance, it could participate in substitution reactions, where one part of the molecule is replaced by another group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

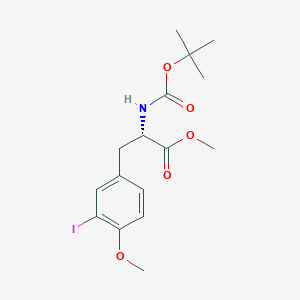

Synthesis and Characterization

Researchers have been engaged in the synthesis and characterization of derivatives similar to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3,4-dimethylbenzenesulfonamide to explore their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Notable work includes the development of novel celecoxib derivatives evaluated for their biological activities. These compounds have shown promise in anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib. Some derivatives have displayed modest inhibition of HCV NS5B RdRp activity, suggesting potential therapeutic applications (Küçükgüzel et al., 2013).

Antimicrobial Activities

The synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has been investigated for their antibacterial and antifungal activities. These compounds have been evaluated against various microorganisms, showing significant antibacterial properties, which could lead to the development of new antimicrobial agents (Hassan, 2013).

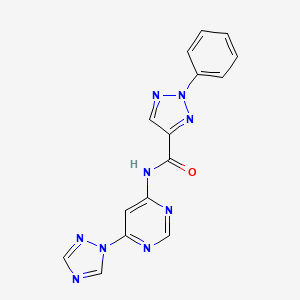

Anti-inflammatory and Antimicrobial Agents

Another focus has been on the synthesis of thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory antimicrobial agents. These compounds demonstrated notable anti-inflammatory activity, with several surpassing the efficacy of indomethacin in bioassays. Their selective inhibitory activity towards COX-2 enzyme and superior gastrointestinal safety profiles highlight their potential as therapeutic agents. Additionally, antimicrobial activity tests revealed promising antibacterial activity against Escherichia coli and Staphylococcus aureus (Bekhit et al., 2008).

Electrochemical Characterization

The electrochemical characterization of novel metallophthalocyanines containing sulfonamide moieties on peripheral positions has been conducted. This research contributes to the understanding of the electrochemical properties of these compounds, which could be relevant for applications in material science and catalysis (Ertem et al., 2017).

Fluorescent Probes for Biological Applications

The development of fluorescent probes based on pyrazoline derivatives for detecting biological thiols, specifically glutathione, in aqueous media highlights another application. These probes have shown high sensitivity and selectivity, enabling the study of glutathione levels in living cells and serum, which is vital for understanding cellular processes and disease states (Wang et al., 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S/c1-11-5-6-15(9-12(11)2)21(19,20)16-8-7-14-10-13(3)18(4)17-14/h5-6,9-10,16H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSXSOAFPHPMOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=NN(C(=C2)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2436902.png)

![4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2436903.png)

![N~1~-(3,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2436906.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide](/img/structure/B2436914.png)

![N-(2-Methylsulfonylpropyl)-N-[(2,4,5-trimethylphenyl)methyl]prop-2-enamide](/img/structure/B2436917.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2436920.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2436921.png)